5-Chloro-2-methoxypyridine-3-carbonitrile CAS number and properties
5-Chloro-2-methoxypyridine-3-carbonitrile CAS number and properties
An In-Depth Technical Guide to 5-Chloro-2-methoxypyridine-3-carbonitrile for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the strategic utilization of 5-Chloro-2-methoxypyridine-3-carbonitrile. Herein, we move beyond simple data recitation to provide field-proven insights into its properties, synthesis, and vast potential as a pivotal building block in modern synthetic chemistry.
Core Compound Identification and Properties
5-Chloro-2-methoxypyridine-3-carbonitrile is a polysubstituted pyridine derivative. The unique arrangement of its functional groups—a nucleophilic substitution-ready chloro group, an electron-donating methoxy group, and a versatile nitrile moiety—renders it a highly valuable intermediate for creating diverse molecular libraries.
CAS Number : 1256812-94-8[1][2][3] Molecular Formula : C₇H₅ClN₂O[1][4] Molecular Weight : 168.58 g/mol [1][4]
Table 1: Physicochemical Properties
This table summarizes the key physical and chemical properties of the title compound. Data for some parameters are limited and should be confirmed experimentally.
| Property | Value | Source(s) |
| IUPAC Name | 5-Chloro-2-methoxypyridine-3-carbonitrile | ChemScene[1] |
| Synonyms | 5-Chloro-2-methoxynicotinonitrile | ChemScene[1] |
| Appearance | Solid (predicted) | General Observation |
| Purity | ≥97% | ChemScene[1] |
| SMILES | N#CC1=CC(Cl)=CN=C1OC | ChemScene[1] |
| Storage | Store at room temperature in a dry, well-ventilated place. | ChemScene, Fisher Scientific[1][5] |
Strategic Synthesis: A Proposed Experimental Protocol
While a specific, peer-reviewed synthesis for 5-Chloro-2-methoxypyridine-3-carbonitrile is not prominently published, a robust synthetic route can be engineered from established pyridine chemistry principles. The following protocol is a scientifically sound, proposed pathway starting from a common precursor.
The rationale for this multi-step synthesis is to strategically install the functional groups in an order that maximizes yield and minimizes side reactions. Starting with 2-amino-5-chloropyridine allows for the diazotization and subsequent introduction of the nitrile group, a common transformation. The final step involves nucleophilic aromatic substitution to install the methoxy group.
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for 5-Chloro-2-methoxypyridine-3-carbonitrile.
Step-by-Step Protocol
PART A: Synthesis of 5-Chloro-2-cyanopyridine from 2-Amino-5-chloropyridine (Sandmeyer Reaction)
-
Diazotization:
-
Suspend 2-amino-5-chloropyridine (1 eq.) in an aqueous solution of HCl (e.g., 3 M) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at this temperature for 30 minutes. Causality Note: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq.) and potassium cyanide (KCN, 1.2 eq.) in water. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete reaction.
-
Cool the mixture, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to yield 5-chloro-2-cyanopyridine.
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PART B: Introduction of the 3-Cyano and 2-Methoxy Groups
Self-Validation System: This part of the synthesis is more complex and involves a sequence of oxidation, cyanation, and methoxylation. The exact conditions would require optimization. A plausible, though challenging, route would be:
-
N-Oxidation: The pyridine nitrogen is oxidized to an N-oxide to activate the C3 position for subsequent functionalization.
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Cyanation at C3: Introduction of the nitrile group at the 3-position.
-
Methoxylation: Nucleophilic substitution of a chloro group (if present at C2) or another suitable leaving group with sodium methoxide (NaOMe). The reactivity and feasibility of these steps would need careful experimental validation.
Applications in Drug Discovery: A Scaffold for Innovation
Substituted pyridines are ubiquitous in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7] They act as versatile pharmacophores, with the nitrogen atom serving as a hydrogen bond acceptor, enhancing solubility and target binding.[7][8][9] The specific functional groups of 5-Chloro-2-methoxypyridine-3-carbonitrile offer multiple handles for synthetic diversification, making it an ideal starting point for generating compound libraries for screening.
Key Reactive Sites and Potential Transformations:
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The Chloro Group (C5): This site is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, or amine substituents. This is a foundational strategy for exploring structure-activity relationships (SAR).
-
The Nitrile Group (C3): This versatile group can be:
-
Hydrolyzed to a carboxylic acid or amide.
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Reduced to a primary amine.
-
Converted to a tetrazole ring, a common bioisostere for carboxylic acids in drug design.
-
-
The Pyridine Ring: The ring nitrogen can be quaternized or can influence the overall electronic properties and metabolic stability of the final molecule.
Logical Flow of Molecular Diversification
Caption: Potential synthetic pathways for diversifying the core scaffold.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for 5-Chloro-2-methoxypyridine-3-carbonitrile is not widely available, a robust safety protocol can be established based on the hazards of structurally related compounds like substituted chloropyridines and nitriles.[5][10][11]
Hazard Profile (Inferred):
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled, consistent with many organonitrile compounds.[11]
-
Irritation: Expected to cause skin and serious eye irritation.[11][12] May cause respiratory irritation.[11][12]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][10] Ensure eyewash stations and safety showers are readily accessible.[5]
-
Eye/Face Protection: Wear tightly sealed safety goggles or a face shield (EN166 standard).
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Predicted Spectroscopic Signature
Experimental spectroscopic data is not publicly available. The following represents a theoretical analysis based on established principles for predicting the key signals for structure verification.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Signature | Rationale |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.4-8.6 ppm (d, 1H, H6)δ ~7.8-8.0 ppm (d, 1H, H4)δ ~4.1-4.3 ppm (s, 3H, -OCH₃) | The protons on the pyridine ring are deshielded by the electronegative nitrogen and halogen. The methoxy protons will appear as a singlet in the typical range for O-methyl groups. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160-165 ppm (C2-O)δ ~150-155 ppm (C6)δ ~140-145 ppm (C4)δ ~130-135 ppm (C5-Cl)δ ~115-120 ppm (-C≡N)δ ~90-95 ppm (C3-CN)δ ~55-60 ppm (-OCH₃) | Chemical shifts are estimated based on substituent effects on the pyridine ring. The carbons attached to heteroatoms (O, N, Cl) will be significantly shifted. |
| FT-IR (KBr Pellet, cm⁻¹) | ~2220-2240 cm⁻¹ (C≡N stretch)~1550-1600 cm⁻¹ (C=N, C=C stretches)~1250-1300 cm⁻¹ (Ar-O-C stretch)~700-800 cm⁻¹ (C-Cl stretch) | The nitrile stretch is a sharp, characteristic peak. Aromatic and C-O/C-Cl stretches will also be present in the fingerprint region. |
| Mass Spec. (EI) | m/z 168/170 (M/M+2, ~3:1 ratio) | The molecular ion peak (M⁺) should show a characteristic isotopic pattern for one chlorine atom. |
Conclusion
5-Chloro-2-methoxypyridine-3-carbonitrile is more than a mere chemical; it is a strategic asset for the medicinal chemist. Its well-defined reactive sites offer a predictable and powerful platform for building molecular complexity and exploring novel chemical space. While some experimental data remains to be formally published, its properties and reactivity can be confidently inferred from the rich literature on pyridine chemistry. This guide provides the foundational knowledge and strategic foresight necessary for researchers to unlock the full potential of this versatile intermediate in their drug discovery and development programs.
References
- (No valid reference)
-
Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 15, 2026, from [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
5-chloro-2-methoxypyridine-3-carbonitrile, CAS 1256812-94-8. (n.d.). BIOFOUNT. Retrieved January 15, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1256812-94-8 Cas No. | 5-chloro-2-methoxypyridine-3-carbonitrile | Matrix Scientific [matrixscientific.com]
- 3. 5-chloro-2-Methoxypyridine-3-carbonitrile | 1256812-94-8 [chemicalbook.com]
- 4. 1256812-94-8|5-chloro-2-methoxypyridine-3-carbonitrile|5-chloro-2-methoxypyridine-3-carbonitrile|-范德生物科技公司 [bio-fount.com]
- 5. fishersci.com [fishersci.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
